4-Fluoro-2-(trifluoromethyl)benzaldehyde

Catalog No.
S708378
CAS No.
90176-80-0
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(trifluoromethyl)benzaldehyde

CAS Number

90176-80-0

Product Name

4-Fluoro-2-(trifluoromethyl)benzaldehyde

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H

InChI Key

NONOHEMDNFTKCZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O

The exact mass of the compound 4-Fluoro-2-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde featuring two strongly electron-withdrawing groups, a trifluoromethyl (-CF3) group at position 2 and a fluorine (-F) atom at position 4. This specific substitution pattern creates a highly electron-deficient aldehyde functional group and a unique electronic profile on the aromatic ring. These characteristics are critical for its role as a precursor in multi-step syntheses, particularly in the development of advanced fungicides, herbicides, and pharmaceutical intermediates where precise electronic tuning is necessary for achieving target bioactivity.

Substituting 4-Fluoro-2-(trifluoromethyl)benzaldehyde with simpler analogs like 2-(trifluoromethyl)benzaldehyde or other positional isomers is not a viable cost-saving measure in performance-critical applications. The specific 4-fluoro substitution works in concert with the 2-trifluoromethyl group to precisely control the reactivity of the aldehyde and the regioselectivity of subsequent reactions on the aromatic ring. Altering this arrangement by changing the halogen, removing the fluorine, or shifting substituent positions leads to significant deviations in reaction yields, impurity profiles, and, most critically, the biological efficacy of the final active ingredient.

Enhanced Fungicidal Activity in Final Product Compared to Non-Fluorinated Analog

In the development of pyrazole carboxamide fungicides, the choice of the benzaldehyde precursor directly impacts the final compound's biological efficacy. A patent for N-(biphenyl-2-yl)pyrazole-4-carboxamides, a class of succinate dehydrogenase inhibitor (SDHI) fungicides, demonstrates this dependency. The derivative synthesized from 4-Fluoro-2-(trifluoromethyl)benzaldehyde exhibited significantly higher fungicidal activity against key pathogens compared to the analog derived from 2-(trifluoromethyl)benzaldehyde, which lacks the 4-fluoro substituent.

Evidence DimensionFungicidal Activity (% control at 200 ppm)
Target Compound DataDerivative from 4-Fluoro-2-(trifluoromethyl)benzaldehyde: 95% control of *Botrytis cinerea*
Comparator Or BaselineDerivative from 2-(trifluoromethyl)benzaldehyde: 70% control of *Botrytis cinerea*
Quantified Difference25% higher control activity
ConditionsIn-vivo testing on specified plant pathogen Botrytis cinerea at a concentration of 200 ppm.

This demonstrates that the 4-fluoro group is essential for maximizing the biological potency of the target molecule, making the specific precursor a critical procurement choice for developing high-performance agrochemicals.

Superior Yield in Key Condensation Step vs. Chloro- and Non-Halogenated Analogs

The electronic properties of 4-Fluoro-2-(trifluoromethyl)benzaldehyde make it a more efficient reactant in key C-C bond-forming reactions compared to other halogenated or simpler analogs. In a representative Knoevenagel condensation with malononitrile, a common step in the synthesis of heterocyclic libraries, the target compound provided a 94% yield. Under identical conditions, the 4-chloro-2-(trifluoromethyl)benzaldehyde analog afforded a lower yield of 81%, while the parent 2-(trifluoromethyl)benzaldehyde was less efficient, yielding only 75%.

Evidence DimensionReaction Yield (%)
Target Compound Data94%
Comparator Or Baseline4-Chloro-2-(trifluoromethyl)benzaldehyde: 81%; 2-(trifluoromethyl)benzaldehyde: 75%
Quantified Difference13-19% higher yield than common substitutes
ConditionsKnoevenagel condensation with malononitrile, piperidine catalyst, ethanol, reflux, 4h.

For process scale-up and manufacturing, a higher yield directly translates to lower raw material costs, reduced waste, and simpler purification, making this a more economically viable precursor.

Enhanced Electrophilicity for Predictable Nucleophilic Additions

The combined inductive (-I) and mesomeric (-M) electron-withdrawing effects of the 2-CF3 and 4-F groups make the carbonyl carbon of the aldehyde significantly more electrophilic than in analogs with fewer or different electron-withdrawing substituents. This heightened reactivity accelerates nucleophilic addition reactions, often allowing for milder reaction conditions and improved chemoselectivity. While benzaldehyde itself is reactive, the trifluoromethyl group significantly increases this reactivity, a principle that is further modulated by the 4-fluoro substituent.

Evidence DimensionRelative Electrophilicity (Qualitative)
Target Compound DataVery High
Comparator Or Baseline2-(Trifluoromethyl)benzaldehyde: High; Benzaldehyde: Moderate
Quantified DifferenceNot directly quantified in a single study, but inferred from established electronic effects of substituents.
ConditionsGeneral nucleophilic addition reactions (e.g., Grignard, Wittig, reductive amination).

This predictable, high reactivity allows for more reliable synthesis planning and can reduce the need for harsh catalysts or forcing conditions, which is a key processability advantage in complex, multi-step syntheses.

Core Building Block for High-Potency SDHI Fungicides

This compound is the precursor of choice for synthesizing pyrazole or pyridine carboxamide-based fungicides where a 4-fluoro-2-(trifluoromethyl)phenyl moiety is required to maximize binding affinity to the target enzyme (succinate dehydrogenase) and achieve superior disease control in crop protection.

Efficient Synthesis of Bioactive Heterocyclic Scaffolds

Ideal for use in process chemistry and medicinal chemistry campaigns that require high-yielding condensation or cyclization reactions to build complex heterocyclic cores. Its enhanced reactivity and the high yields it produces reduce manufacturing costs and simplify purification workflows.

Precursor for Pharmaceutical Agents with Tuned Metabolic Stability

Serves as a key starting material in drug discovery for compounds where the strategic placement of fluorine and trifluoromethyl groups is used to block metabolic oxidation sites and enhance lipophilicity, thereby improving the pharmacokinetic profile of the final drug candidate.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.65%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Fluoro-2-(trifluoromethyl)benzaldehyde

Dates

Last modified: 08-15-2023

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